molecular formula C15H16N2O6 B13807238 N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide CAS No. 50618-96-7

N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide

Cat. No.: B13807238
CAS No.: 50618-96-7
M. Wt: 320.30 g/mol
InChI Key: OBXJEHPWOLFXFR-UHFFFAOYSA-N
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Description

N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a pyrrole ring substituted with acetoxy and furanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the acetylation of a precursor pyrrole compound, followed by the introduction of the furanyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: The furanyl group can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl ketones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The acetoxy and furanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,4-Dihydroxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide
  • N-[3,4-Diacetoxy-5-(2-thienyl)-1-methyl-1H-pyrrol-2-yl]acetamide
  • N-[3,4-Diacetoxy-5-(2-phenyl)-1-methyl-1H-pyrrol-2-yl]acetamide

Uniqueness

N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is unique due to the presence of both acetoxy and furanyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

50618-96-7

Molecular Formula

C15H16N2O6

Molecular Weight

320.30 g/mol

IUPAC Name

[5-acetamido-4-acetyloxy-2-(furan-2-yl)-1-methylpyrrol-3-yl] acetate

InChI

InChI=1S/C15H16N2O6/c1-8(18)16-15-14(23-10(3)20)13(22-9(2)19)12(17(15)4)11-6-5-7-21-11/h5-7H,1-4H3,(H,16,18)

InChI Key

OBXJEHPWOLFXFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(N1C)C2=CC=CO2)OC(=O)C)OC(=O)C

Origin of Product

United States

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